3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Beschreibung
This compound belongs to the imidazo[2,1-c][1,2,4]triazole family, characterized by a fused bicyclic core structure. Key structural features include:
- Position 7: A 4-ethoxyphenyl group, contributing electron-donating effects via the ethoxy substituent.
- Position 3: A [(2,5-dimethylphenyl)methyl]sulfanyl moiety, which introduces steric bulk and modulates lipophilicity.
The compound’s molecular weight is estimated to exceed 400 g/mol based on structurally similar analogs (e.g., a trifluoromethyl-substituted derivative in has a molecular weight of 420.45 g/mol) .
Eigenschaften
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-4-26-19-9-7-18(8-10-19)24-11-12-25-20(24)22-23-21(25)27-14-17-13-15(2)5-6-16(17)3/h5-10,13H,4,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSASXJMRQVIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Action Environment:
Remember, environmental factors play a crucial role in drug behavior. So, whether it’s a bustling immune system or a serene cellular environment, our compound dances to the tune of its surroundings! 🎶🔬
Wissenschaftliche Forschungsanwendungen
Overview
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The compound's structure includes a triazole moiety known for its diverse pharmacological properties.
Medicinal Chemistry
The compound is being investigated for its potential as an anticancer agent . Its structural features may allow it to induce apoptosis in cancer cells and inhibit tumor growth by interacting with key molecular targets involved in cancer progression. Research indicates that similar compounds exhibit significant antitumor activity through various mechanisms including receptor binding and enzyme inhibition.
Antimicrobial Activity
Research suggests that derivatives of imidazo[2,1-c][1,2,4]triazole can exhibit antibacterial properties , particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The presence of specific substituents on the triazole ring can enhance this activity significantly.
Anti-inflammatory Properties
The compound's ability to modulate immune signaling pathways positions it as a candidate for developing anti-inflammatory drugs. By inhibiting SYK activation, it may reduce inflammation in various conditions such as rheumatoid arthritis and other autoimmune disorders.
Drug Development
Due to its unique chemical structure, this compound serves as a building block for synthesizing more complex molecules with tailored biological activities. It can be modified to enhance potency or selectivity against specific biological targets.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various analogues of imidazo[2,1-c][1,2,4]triazoles. Key findings include:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| Compound A | 50 µM (in vitro) | Active against MRSA |
| Compound B | 30 µM (in vitro) | No significant antibacterial activity |
| Compound C | 25 µM (in vitro) | Active against gram-positive bacteria |
These results indicate that slight modifications in the structure can lead to significant changes in pharmacological profiles and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 3 and 7
Key Observations :
- Bioactivity : The methylthio derivative (48) exhibits potent antibacterial activity, suggesting that smaller substituents at position 3 may enhance bioavailability .
Comparison with Pyrazolo[5,1-c][1,2,4]triazoles
Pyrazolo-triazole derivatives () share a similar triazole core but differ in ring fusion and substitution patterns:
- Synthetic Routes : Pyrazolo-triazoles are synthesized via regioselective alkylation or azo coupling, yielding isomers with distinct NMR profiles (e.g., compound 2aa in ) .
- Thermal Stability : Melting points for pyrazolo-triazoles range from 89–198°C, whereas imidazo-triazole derivatives (e.g., compound 48) have lower predicted melting points (~346°C boiling point) .
Physicochemical and Spectral Comparisons
Infrared (IR) Spectroscopy
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Research Focus
The synthesis of imidazo-triazole derivatives typically involves multi-step reactions, including cyclization, sulfanyl group introduction, and aromatic substitution. Key challenges include controlling regioselectivity and minimizing side reactions.
- Methodological Answer :
- Step 1 : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry techniques can enhance reproducibility and reduce byproducts .
- Step 2 : Monitor intermediates via HPLC or TLC to confirm reaction progression .
- Step 3 : Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
- Validation : Confirm purity (>95%) using NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and mass spectrometry .
What structural features contribute to the compound’s potential biological activity?
Basic Research Focus
The compound’s imidazo-triazole core, sulfanyl linkage, and substituted aromatic groups suggest interactions with biological targets via hydrogen bonding, π-π stacking, or hydrophobic effects.
- Methodological Answer :
- Functional Group Analysis :
- Imidazo-triazole core : Enhances electron-rich regions for target binding .
- Sulfanyl group : Modulates solubility and redox stability .
- 4-Ethoxyphenyl substituent : Increases lipophilicity, potentially improving membrane permeability .
- In Silico Tools : Use SwissADME to predict drug-likeness (e.g., logP, topological polar surface area) and compare with reference drugs like celecoxib .
How can researchers resolve contradictions in biological activity data across similar analogs?
Advanced Research Focus
Discrepancies in antimicrobial or anticancer activity may arise from subtle structural variations (e.g., substituent positioning, halogenation).
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replace 4-ethoxyphenyl with 4-fluorophenyl) and test against standardized assays (e.g., MIC for antimicrobial activity) .
- Data Normalization : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target enzymes (e.g., CYP450 or bacterial dihydrofolate reductase) .
- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett constants) with activity trends .
What advanced techniques validate the compound’s mechanism of action in cellular systems?
Advanced Research Focus
Mechanistic studies require integration of biochemical, biophysical, and computational approaches.
- Methodological Answer :
- Cellular Assays :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
- Apoptosis Assays : Perform flow cytometry with Annexin V/PI staining .
- Target Identification :
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with purified enzymes .
- CRISPR-Cas9 Knockout Models : Validate target specificity by deleting suspected receptor genes .
How can researchers address solubility challenges for in vivo studies?
Advanced Research Focus
Poor aqueous solubility is common in lipophilic triazole derivatives.
- Methodological Answer :
- Formulation Strategies :
- Nanoparticle Encapsulation : Use PLGA or liposomes to enhance bioavailability .
- Salt Formation : React with hydrochloric acid to generate water-soluble hydrochloride salts .
- Solubility Screening : Test in solvents like PEG-400 or cyclodextrin solutions via shake-flask method .
What computational tools predict metabolic stability and toxicity?
Advanced Research Focus
Early-stage toxicity prediction reduces late-stage attrition.
- Methodological Answer :
- Metabolism Prediction :
- CYP450 Metabolism : Use StarDrop or MetaSite to identify vulnerable sites .
- Toxicity Profiling :
- AMES Test : Predict mutagenicity via bacterial reverse mutation assay .
- Pro-Tox II : Estimate hepatotoxicity and carcinogenicity risks in silico .
How do researchers differentiate crystallographic polymorphs of this compound?
Advanced Research Focus
Polymorphism affects stability and bioavailability.
- Methodological Answer :
- X-Ray Diffraction (XRD) : Compare lattice parameters of recrystallized forms .
- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify melting-point variations .
- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) and monitor phase transitions via PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
